methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Analgesic drug discovery Pyrido[1,2-a]pyrimidine SAR Positional isomer pharmacology

Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 1105189-76-1) is a heterocyclic small molecule within the pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine–pyrimidine bicyclic core bearing a 2-hydroxy group, an 8-methyl substituent on the pyridine ring, and a methyl ester at the 3-position. With a molecular formula of C₁₁H₁₀N₂O₄ and a molecular weight of 234.21 g·mol⁻¹, this compound serves as a tricarbonylmethane-derived ester building block amenable to amidation for generating bioactive 3-carboxamide derivatives.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 1105189-76-1
Cat. No. B1437460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
CAS1105189-76-1
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)OC)O
InChIInChI=1S/C11H10N2O4/c1-6-3-4-13-7(5-6)12-9(14)8(10(13)15)11(16)17-2/h3-5,14H,1-2H3
InChIKeyDDEWYAMSCNPNRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 1105189-76-1): Procurement-Grade Building Block Profile


Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 1105189-76-1) is a heterocyclic small molecule within the pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine–pyrimidine bicyclic core bearing a 2-hydroxy group, an 8-methyl substituent on the pyridine ring, and a methyl ester at the 3-position [1]. With a molecular formula of C₁₁H₁₀N₂O₄ and a molecular weight of 234.21 g·mol⁻¹, this compound serves as a tricarbonylmethane-derived ester building block amenable to amidation for generating bioactive 3-carboxamide derivatives [2]. It is commercially available from multiple vendors at purities of 95–98% and is catalogued as a heterocyclic building block for medicinal chemistry and early drug discovery programs [3].

Why Methyl 2-Hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Cannot Be Replaced by Common In-Class Analogs


Within the 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate scaffold, seemingly minor structural variations produce quantifiably divergent downstream biological outcomes. The position of the methyl group on the pyridine ring (C-8 vs. C-9) decisively governs analgesic potency of derived carboxamides, with 8-methyl congeners delivering up to 2-fold greater activity than their 9-methyl isomers in the same assay [1]. Simultaneously, the ester moiety (methyl vs. ethyl) determines the compound's utility as a synthetic intermediate: the methyl ester offers lower molecular weight (234.21 vs. 248.23 g·mol⁻¹ for the ethyl homolog) [2] and distinct computed physicochemical properties—including a LogD (pH 7.4) of −0.24 and topological polar surface area of 79.2 Ų [3]—that may influence reaction kinetics in amidation and subsequent purification. The 8-des-methyl analog (CAS 224313-74-0, MW 220.18) lacks the methyl substituent entirely and has no documented analgesic structure–activity relationship data . Generic interchange among these analogs therefore risks both synthetic divergence and loss of biological signal in downstream applications.

Quantitative Differentiation Evidence for Methyl 2-Hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 1105189-76-1)


8-Methyl vs. 9-Methyl Positional Isomerism: 2-Fold Enhancement in Analgesic Activity of Derived Carboxamides

In a direct head-to-head comparison within the same study, N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (derived from the 8-methyl ester scaffold) exhibited 62.4% analgesic activity in the acetic acid writhing model, versus only 31.5% for the corresponding 9-methyl positional isomer [1]. The 8-methyl derivative also exceeded both reference drugs: Piroxicam (50.5% at 92 mg/kg) and Nabumetone (48.9% at 50 mg/kg), while administered at a substantially lower dose [1]. This demonstrates that the 8-methyl substitution pattern is a critical determinant of target engagement and biological potency, directly traceable to the starting ester building block.

Analgesic drug discovery Pyrido[1,2-a]pyrimidine SAR Positional isomer pharmacology

Methyl Ester vs. Ethyl Ester: Molecular Weight and Physicochemical Differentiation for Synthetic Triage

The target methyl ester (MW 234.21 g·mol⁻¹) offers a 5.6% lower molecular weight compared to the widely used ethyl ester analog (MW 248.23 g·mol⁻¹ for ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) [1][2]. Computed properties for the methyl ester include a LogP of 0.88, LogD (pH 7.4) of −0.24, topological polar surface area of 79.2 Ų, and an acidic pKa of 6.31 [3]. While direct comparative reactivity data between methyl and ethyl esters of this scaffold are not published, the lower steric bulk of the methyl ester is expected—based on class-level reactivity principles—to confer faster aminolysis kinetics in amidation reactions, a key transformation for generating bioactive 3-carboxamides [2]. The methyl ester is commercially available at 98% purity from multiple suppliers .

Building block selection Amidation precursor Physicochemical profiling

Structural Confirmation of Zwitterionic Character in the Solid State: Implications for Reactivity Prediction

X-ray diffraction analysis of the closely related ethyl ester analog (ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) revealed that the compound exists in a zwitterionic form in the crystalline state, with the positive charge localized at the protonated nitrogen atom of the pyridopyrimidine ring and the negative charge at the carbon atom in position 3 [1]. NMR (¹H and ¹³C) studies further indicated an equilibrium mixture of two tautomeric forms in solution [1]. This zwitterionic character is not observed in 8-des-methyl or non-hydroxy congeners and has implications for the compound's reactivity profile—particularly the nucleophilicity at C-3 and the acidity of the 2-OH group (computed pKa = 6.31) [2]—that directly affect amidation efficiency.

X-ray crystallography Zwitterionic tautomerism Solid-state structure

Synthetic Efficiency: Improved Cyclocondensation Method Minimizing By-Product Formation

The improved synthetic method for the ethyl ester analog (which shares the identical 8-methyl-2-hydroxy-pyrido[1,2-a]pyrimidine core with the target compound) involves gradual addition of 2-amino-4-methylpyridine to preheated (150 °C) triethyl methanetricarboxylate, which serves simultaneously as acylating agent, condensing agent, and high-boiling solvent [1]. This modification significantly reduces the regeneration burden of excess triethyl methanetricarboxylate and practically eliminates the formation of the undesired by-product 2-hydroxy-8-methyl-N-(4-methylpyridin-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide [1]. The method produces the ester in high yield and purity suitable for direct amidation to carboxamides [2]. While this protocol was demonstrated for the ethyl ester, the identical core structure and reaction manifold apply to the methyl ester when triethyl methanetricarboxylate is replaced by the corresponding trimethyl reagent.

Heterocyclic synthesis Triethyl methanetricarboxylate Process chemistry

Scaffold Precedence in Antiviral Research: The 8-Methyl-2-hydroxy-pyrido[1,2-a]pyrimidine Core as a Validated Antiviral Starting Point

The 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate scaffold—specifically the ethyl 2-hydroxy-8-methyl variant—has been explicitly designated as 'being of interest as a base for synthesis of antiviral medicines' [1]. In related work on the broader scaffold class, dialkylaminoalkylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids have demonstrated antiviral activity against type 1 herpes virus and coronavirus in cell-based assays [2]. N-(4-Chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, a structurally related amide, showed high antiviral activity against West Nile fever virus with low cytotoxicity [3]. The 8-methyl substitution differentiates this compound from the unsubstituted scaffold by providing the demonstrated analgesic pharmacophore described in Evidence Item 1, creating a dual-purpose building block platform applicable to both analgesic and antiviral discovery programs.

Antiviral drug discovery Herpes virus Coronavirus

Validated Application Scenarios for Methyl 2-Hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 1105189-76-1)


Medicinal Chemistry: Synthesis of 8-Methyl-Substituted 3-Carboxamide Analgesic Libraries

The primary demonstrated application involves direct amidation of the ester to generate N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide libraries for analgesic screening. The 8-methyl scaffold delivers up to 1.98-fold higher analgesic activity compared to 9-methyl isomers in the acetic acid writhing model, with the 4-fluorobenzylamide derivative exceeding both Piroxicam and Nabumetone [1]. Researchers should prioritize procurement of this specific methyl ester for programs targeting novel non-narcotic analgesics where the 8-methyl pharmacophore is essential.

Antiviral Lead Generation: Dual-Use Building Block for Antiviral Carboxamide Synthesis

The 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold is explicitly recognized as a starting point for antiviral drug discovery [1], with structurally related amides showing activity against herpes virus type 1, coronavirus [2], and West Nile fever virus [3]. The methyl ester can be reacted with diverse aminoalkylamines to generate focused antiviral screening libraries, offering a procurement-efficient entry point for programs pursuing both analgesic and antiviral indications from a single building block stock.

Structure–Activity Relationship (SAR) Studies: Positional Methyl Group Effects in Fused Pyrimidine Pharmacophores

This compound serves as the definitive 8-methyl reference standard in SAR campaigns comparing methyl substitution patterns (8-methyl vs. 9-methyl vs. des-methyl) on the pyrido[1,2-a]pyrimidine core. The quantitative analgesic data—62.4% activity for 8-methyl 4-fluorobenzylamide vs. 31.5% for the 9-methyl isomer [1]—provide a benchmark for computational modeling, pharmacophore mapping, and rational design of next-generation analogs. Procurement of the authentic 8-methyl ester ensures that SAR conclusions are not confounded by isomeric impurity.

Process Chemistry Development: Optimized Cyclocondensation Methodology Transfer

The published improved synthesis protocol—gradual addition of 2-amino-4-methylpyridine to preheated trialkyl methanetricarboxylate at 150 °C with substantial suppression of the N-(pyridin-2-yl)-carboxamide by-product [1]—provides a validated starting point for process chemists scaling up the methyl ester. This method's demonstrated robustness supports kilogram-scale procurement decisions and in-house synthesis evaluations, with the key quality attribute being the absence of the by-product that complicates purification in conventional one-pot approaches.

Quote Request

Request a Quote for methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.